molecular formula C15H16O2 B14300857 2-(Pentan-3-yl)naphthalene-1,4-dione CAS No. 116425-05-9

2-(Pentan-3-yl)naphthalene-1,4-dione

Cat. No.: B14300857
CAS No.: 116425-05-9
M. Wt: 228.29 g/mol
InChI Key: TUHBJOMRLZGYJP-UHFFFAOYSA-N
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Description

2-(Pentan-3-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are characterized by a naphthalene ring system with two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)naphthalene-1,4-dione typically involves the alkylation of naphthoquinone derivatives. One common method is the Friedel-Crafts alkylation, where naphthoquinone is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction typically produces hydroquinones.

Scientific Research Applications

2-(Pentan-3-yl)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s quinone structure makes it a candidate for studying redox reactions in biological systems.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cell death. This property is being investigated for its potential use in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone with similar redox properties.

    2-Methyl-1,4-naphthoquinone (Menadione): Known for its role in vitamin K activity.

    Plumbagin: A naturally occurring naphthoquinone with biological activity.

Uniqueness

2-(Pentan-3-yl)naphthalene-1,4-dione is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The pentan-3-yl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

CAS No.

116425-05-9

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-pentan-3-ylnaphthalene-1,4-dione

InChI

InChI=1S/C15H16O2/c1-3-10(4-2)13-9-14(16)11-7-5-6-8-12(11)15(13)17/h5-10H,3-4H2,1-2H3

InChI Key

TUHBJOMRLZGYJP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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